2-(4-Formylphenyl)propionic acid

Vue d'ensemble

Description

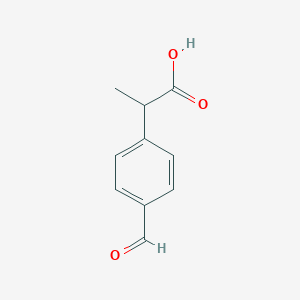

2-(4-Formylphenyl)propionic acid (CAS 43153-07-7) is a derivative of propionic acid featuring a formyl group (-CHO) at the para position of the benzene ring and a methyl-substituted carboxylic acid side chain. Its molecular formula is C₁₀H₁₀O₃ (molecular weight: 178.18 g/mol). This compound is notable as a key intermediate in pharmaceutical synthesis, particularly as Ibuprofen Impurity K . Its synthesis often involves oxidation of precursor compounds using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to achieve high purity and yield .

Structurally, the formyl group enhances electrophilicity, making it reactive in condensation and cross-coupling reactions. The carboxylic acid moiety contributes to its solubility in polar solvents and ability to form salts.

Mécanisme D'action

Target of Action

It is a degradation product of ibuprofen , which primarily targets the Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

As a degradation product of Ibuprofen, it might share some similarities in its mode of action. Ibuprofen works by inhibiting the enzyme Prostaglandin G/H synthase 1, reducing the production of prostaglandins and thereby alleviating inflammation and pain .

Biochemical Pathways

Prostaglandins are key mediators of inflammation and pain, and their reduction can alleviate these symptoms .

Result of Action

It is known to be more toxic than ibuprofen, with acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Analyse Biochimique

Biochemical Properties

It is known that it has a melting point of over 75°C and a predicted boiling point of 352.3±17.0 °C . It is slightly soluble in DMSO and Methanol . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known that it is more toxic than Ibuprofen and has acute and chronic toxicity, developmental toxicity, mutagenicity, genotoxic carcinogenicity, and irritation/corrosivity to skin .

Temporal Effects in Laboratory Settings

Activité Biologique

2-(4-Formylphenyl)propionic acid, with the chemical formula CHO, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of propionic acid featuring a formyl group at the para position of a phenyl ring. Its unique structure suggests various interactions within biological systems, making it a subject of interest in pharmacological research.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, at concentrations around 100 µg/mL, it demonstrated a reduction in TNF-α levels by approximately 44-79% when PBMCs were stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Antioxidant Activity

The compound also displays antioxidant properties . Preliminary studies suggest that it can scavenge free radicals, which contributes to its protective effects against oxidative stress. This activity is crucial for mitigating cellular damage in various pathological conditions .

Cytotoxicity and Cell Viability

In toxicity assessments, this compound has shown low cytotoxicity, with cell viability remaining above 90% in treated cultures compared to controls. This aspect is particularly important for its potential therapeutic applications, as it indicates a favorable safety profile .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The formyl group may form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the compound can undergo hydrolysis to release active forms that participate in various biochemical pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Hydroxyphenyl)propionic acid | Hydroxyl group instead of formyl | Anti-inflammatory |

| 2-(4-Formylphenyl)acetic acid | Acetic acid backbone | Limited anti-inflammatory |

| 2-(4-Formylphenyl)butyric acid | Butyric acid backbone | Potentially similar effects |

The presence of the formyl group combined with the propionic acid moiety in this compound provides distinct reactivity and functional properties compared to these similar compounds.

Case Studies and Research Findings

- Study on Cytokine Release : In a controlled study, PBMCs treated with varying concentrations of this compound showed a significant decrease in cytokine release compared to untreated controls. The highest dose resulted in a notable increase in IL-10 production, suggesting potential benefits in chronic inflammatory conditions .

- Antioxidant Evaluation : Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that this compound effectively reduced DPPH radicals, demonstrating its potential as an antioxidant agent .

- Safety Assessment : Long-term toxicity studies indicated that administration of this compound did not lead to significant adverse effects in animal models, supporting its safety for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 2-(4-Formylphenyl)propionic acid in pharmaceutical impurity profiling?

- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/0.1% phosphoric acid). Validate the method per ICH guidelines for linearity, precision, and limit of detection (LOD). Mass spectrometry (LC-MS) can confirm structural identity via molecular ion peaks (e.g., m/z 178.18 for [M-H]⁻). Cross-reference with certified reference standards (e.g., Ibuprofen Impurity K) .

Q. How should this compound be safely handled and stored in laboratory settings?

- Methodological Answer : Store in tightly sealed containers at 2–8°C in a dry, ventilated area. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and metals (e.g., magnesium, zinc) to prevent reactive degradation. Use PPE (gloves, goggles) and work in a fume hood. Monitor airborne exposure with gas chromatography if handling large quantities .

Q. What spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- NMR : Confirm the formyl group (¹H NMR: δ ~9.8–10.0 ppm for aldehyde proton; ¹³C NMR: δ ~190–195 ppm for carbonyl).

- FT-IR : Identify carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and aldehyde (C=O stretch: ~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₀O₃) .

Q. What are the known toxicological risks associated with chronic exposure to this compound?

- Methodological Answer : Limited animal data suggest potential carcinogenicity (lung tumors in rodents). Conduct in vitro mutagenicity assays (Ames test) and chronic toxicity studies in compliance with OECD 453. Monitor renal and hepatic biomarkers in exposure models due to structural similarities to nephrotoxic propionic acid derivatives .

Advanced Research Questions

Q. How can this compound be utilized as a synthetic intermediate in combinatorial chemistry?

- Methodological Answer : The formyl group enables site-specific conjugation via reductive amination or Schiff base formation. For oligonucleotide modifications, protect the carboxylic acid with tert-butyl esters, then react the aldehyde with amino-modified DNA/RNA probes. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. What experimental strategies resolve contradictions in metabolic pathway data for this compound derivatives?

- Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C-formyl) to trace metabolites in in vitro models (hepatocytes, microbial cultures). Combine LC-MS/MS with stable isotope dilution to differentiate degradation products (e.g., 2-(4-hydroxyphenyl)propionic acid) from coexisting metabolites. Validate with knockout microbial strains to isolate specific enzymatic pathways .

Q. How do regulatory guidelines inform impurity profiling of this compound in active pharmaceutical ingredients (APIs)?

- Methodological Answer : Follow EMA and USP thresholds (e.g., ≤0.15% for unidentified impurities). Use orthogonal methods (HPLC-DAD vs. LC-MS) to confirm specificity. Include forced degradation studies (acid/base hydrolysis, oxidative stress) to identify potential degradation products. Document stability under ICH Q1A(R2) conditions .

Q. What role does the formyl group play in modifying the reactivity of this compound for drug derivatization?

- Methodological Answer : The aldehyde facilitates click chemistry (e.g., Huisgen cycloaddition with azides) or condensation reactions to generate hydrazones for targeted drug delivery. Optimize reaction pH (4–6) to avoid carboxylic acid interference. Characterize derivatives via X-ray crystallography to confirm regioselectivity .

Q. How can forced degradation studies elucidate the stability of this compound under accelerated conditions?

- Methodological Answer : Expose the compound to 40°C/75% RH (ICH Q1B) and analyze degradation kinetics via Arrhenius plots. Oxidative conditions (H₂O₂, 3% w/v) may produce 2-(4-carboxyphenyl)propionic acid. Use QTOF-MS to identify trace impurities and propose degradation mechanisms .

Q. What computational approaches predict the physicochemical properties of this compound for drug design?

- Methodological Answer : Employ density functional theory (DFT) to calculate logP (lipophilicity) and pKa (carboxylic acid: ~4.5; aldehyde: non-ionizable). Molecular docking studies (AutoDock Vina) can assess binding affinity to cyclooxygenase (COX) isoforms, leveraging structural analogs like ibuprofen .

Comparaison Avec Des Composés Similaires

Structural Analogues

Physicochemical Properties

- Acidity: The pKa of phenoxypropionic acid derivatives (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid) is ~3.5, influenced by electron-withdrawing substituents (e.g., -Cl, -CHO) that stabilize the conjugate base .

- Chromatographic Behavior: Chlorinated derivatives (e.g., 2-(2,4,5-trichlorophenoxy)propionic acid) exhibit higher retention times (k' = 11.74) due to increased hydrophobicity and electron density on the aromatic ring .

- Thermal Stability : Alkyl-substituted variants (e.g., 2-(4-i-butylphenyl)propionic acid) show enhanced stability in solid-state formulations .

Key Research Findings

Synthetic Efficiency : Oxidation of 2-(4-(hydroxymethyl)phenyl)propionic acid using TEMPO/NaOCl achieves 95% purity for this compound, critical for pharmaceutical quality control .

Environmental Impact: Chlorinated phenoxypropionic acids persist in soil and water, requiring vacuum or wet cleanup methods to mitigate occupational exposure .

Méthodes De Préparation

Catalytic Oxidation Using TEMPO/NaOCl

Reaction Mechanism and Procedure

The TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid is a two-step process that avoids toxic solvents. In the first step, the starting material is dissolved in an ester solvent (e.g., ethyl acetate) and mixed with 0.01–0.1 equivalents of TEMPO catalyst. Sodium hypochlorite (NaOCl, 10% aqueous solution) is then added dropwise at 10–40°C, oxidizing the hydroxymethyl group to a formyl moiety . The organic layer is separated, concentrated, and crystallized using a mixed solvent system of ethyl acetate and saturated hydrocarbons (e.g., hexane) .

Key Advantages:

-

Yield and Purity : Achieves 85–90% yield with >95% purity, surpassing conventional methods by 10–15% .

-

Green Chemistry : Eliminates chlorinated solvents, reducing environmental toxicity .

Optimization of Reaction Parameters

This method’s scalability is demonstrated in industrial patents, where reactor volumes exceeding 500 L maintain consistent yields .

Bromomethyl Precursor Route

Synthesis from 2-[4-(Bromomethyl)phenyl]propanoic Acid

This method involves a nucleophilic substitution reaction using hexamethylenetetramine (HMTA) in chloroform at 63–65°C, followed by acidic hydrolysis. The bromomethyl group reacts with HMTA to form a quaternary ammonium salt, which is hydrolyzed with hydrochloric acid to yield the aldehyde .

Procedure :

-

Substitution : 2-[4-(Bromomethyl)phenyl]propanoic acid (1 eq) and HMTA (2 eq) are refluxed in chloroform for 6 hours.

-

Hydrolysis : The intermediate is treated with 36% HCl at reflux for 2 hours, yielding this compound .

Performance Metrics:

Challenges and Mitigations

-

Byproduct Formation : Over-hydrolysis may produce 2-(4-carboxyphenyl)propionic acid. This is mitigated by controlling HCl concentration and reaction time .

-

Solvent Recovery : Chloroform is recycled via distillation, reducing waste .

Traditional Chromium-Based Oxidation

Chromium Trioxide (CrO₃) Oxidation

Early methods employed CrO₃ in acetic acid to oxidize 2-[4-(hydroxymethyl)phenyl]propionic acid. While effective (yields ~70%), chromium waste poses environmental and safety hazards.

Limitations:

-

Toxicity : Cr(VI) is carcinogenic and requires stringent disposal protocols.

-

Purity : Requires multiple recrystallizations to achieve >90% purity.

Comparative Analysis of Methods

Industrial Production Considerations

-

TEMPO Method : Preferred for large-scale production due to solvent recyclability and compliance with green chemistry standards . Reactors use jacketed vessels for temperature control and inline HPLC for real-time monitoring .

-

Bromomethyl Route : Limited to smaller batches due to precursor availability. Hybrid approaches combining TEMPO and HMTA are under investigation to reduce costs .

Propriétés

IUPAC Name |

2-(4-formylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXYHYOWEQQFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43153-07-7 | |

| Record name | 2-(4-Formylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-FORMYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.